5-HT/NA Reuptake inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT/NA Reuptake Inhibitor-1 typically involves the use of 1-(2-Phenoxyphenyl)methanamines as key intermediates. The synthetic route includes several steps such as intramolecular cyclization and formation of imines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-HT/NA Reuptake Inhibitor-1 undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated solvents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-HT/NA Reuptake Inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reuptake inhibition mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Potential therapeutic agent for treating depression, anxiety, and other mood disorders
Industry: Utilized in the development of new antidepressant drugs and other neuropharmacological agents.
Mechanism of Action
The primary mechanism of action of 5-HT/NA Reuptake Inhibitor-1 involves the inhibition of serotonin and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the extracellular concentrations of these neurotransmitters, enhancing their synaptic transmission and overall neuronal activity . This action is crucial in alleviating symptoms of depression and anxiety by improving mood and cognitive functions .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder and anxiety.
Duloxetine: Another SNRI with applications in treating depression and neuropathic pain.
Uniqueness: 5-HT/NA Reuptake Inhibitor-1 stands out due to its dual inhibition of both serotonin and norepinephrine reuptake with high selectivity and potency. This dual action provides a broader therapeutic effect compared to compounds that target only one neurotransmitter system .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-phenoxyphenyl)methanamine |
InChI |
InChI=1S/C15H17NO/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
InChI Key |
BBLALPDUHCRAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.